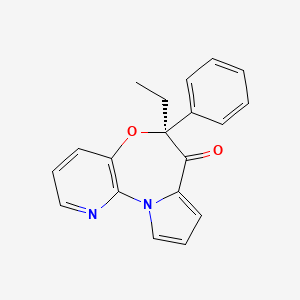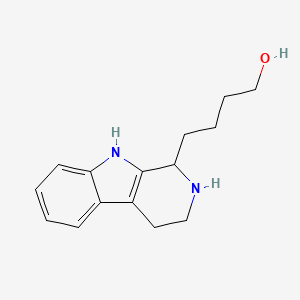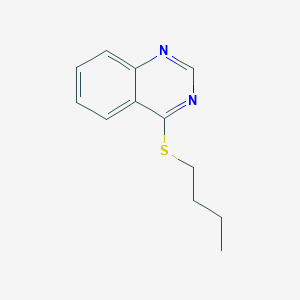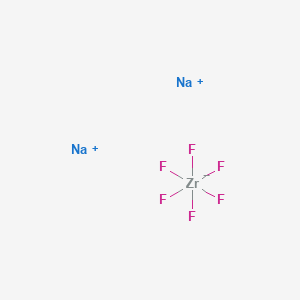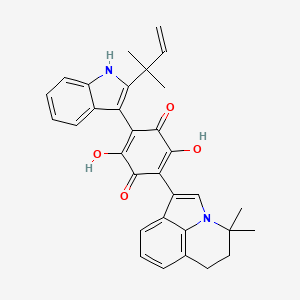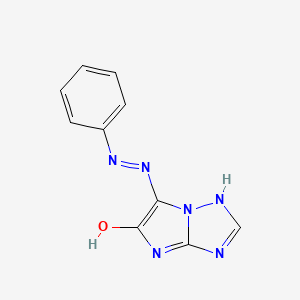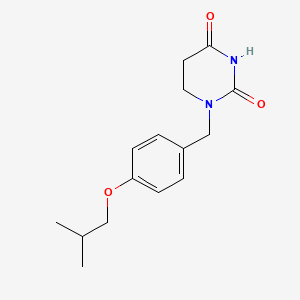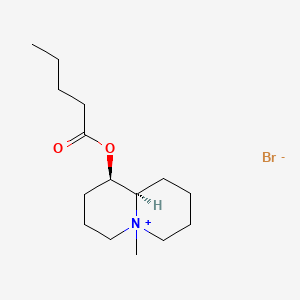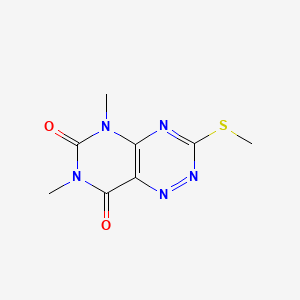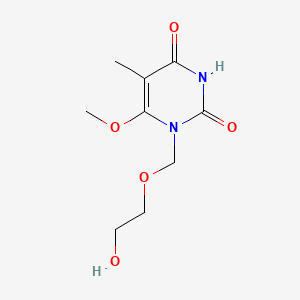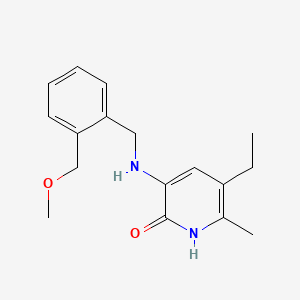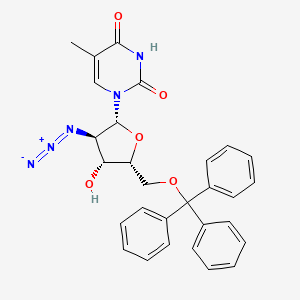
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride is a complex organic compound It is characterized by its unique spiro structure, which includes a triazaspirodecane core, a carboxamide group, and various functional groups such as a p-fluorophenyl and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride typically involves multiple steps:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazaspirodecane structure.
Introduction of Functional Groups: The p-fluorophenyl and dioxolane groups are introduced through substitution reactions.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under controlled conditions.
Final Assembly and Purification: The final compound is assembled and purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control processes.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and dioxolane rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound might interact with specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro(4,5)decane Derivatives: Compounds with similar core structures but different functional groups.
Carboxamide Compounds: Other carboxamide-containing molecules with varying biological activities.
Fluorophenyl Compounds: Molecules containing the p-fluorophenyl group, which is known for its influence on biological activity.
Uniqueness
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride is unique due to its combination of a spiro structure, multiple functional groups, and potential for diverse chemical reactions and applications.
Properties
CAS No. |
102395-20-0 |
|---|---|
Molecular Formula |
C30H40ClFN4O4 |
Molecular Weight |
575.1 g/mol |
IUPAC Name |
N,N-diethyl-8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H39FN4O4.ClH/c1-3-33(4-2)28(37)34-23-35(26-9-6-5-7-10-26)29(27(34)36)16-19-32(20-17-29)18-8-15-30(38-21-22-39-30)24-11-13-25(31)14-12-24;/h5-7,9-14H,3-4,8,15-23H2,1-2H3;1H |
InChI Key |
PISFASLLWCKOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CN(C2(C1=O)CCN(CC2)CCCC3(OCCO3)C4=CC=C(C=C4)F)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


